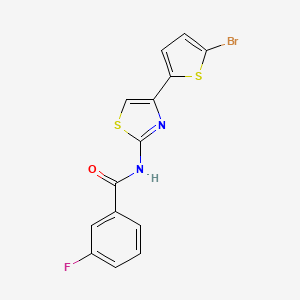
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Structure-function Relationship of Thiazolide-induced Apoptosis in Colorectal Tumor Cells
- Thiazolides, including compounds similar to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-fluorobenzamide, have shown the ability to induce apoptosis in colon carcinoma cell lines. The interaction with the detoxification enzyme GSTP1 is crucial for inducing cell death in these cells, suggesting a potential application in colorectal cancer therapy (Brockmann et al., 2014).
Antimicrobial Activity
Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine as Promising Antimicrobial Analogs
- Derivatives of the compound have been synthesized and shown potent antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial efficacy (Desai et al., 2013).
Anti-Malarial Lead Candidate
Investigation of Potential Anti-Malarial Lead Candidate
- A study focused on a related compound demonstrated promising anti-malarial activity, supported by crystal structure analysis and theoretical approaches. This highlights the potential of these compounds in developing new anti-malarial therapies (Al-Wahaibi et al., 2019).
Imaging Brain Metabotropic Glutamate Receptor
Imaging for Metabotropic Glutamate Receptor Subtype 1 in Rat and Monkey Brains
- PET imaging studies with a fluorinated derivative of the compound showed promising results for imaging the metabotropic glutamate receptor subtype 1 (mGluR1) in rat and monkey brains. This application is crucial for studying brain function and disorders (Yamasaki et al., 2012).
Synthesis and Characterization of Platinum(II) Complexes
Synthesis, Characterization, and Crystal Structure of Platinum(II) Complexes with Thiourea Derivative Ligands
- Research on complexes formed with thiourea derivatives of this compound highlighted their potential in developing new materials with unique structural properties. These complexes exhibit interesting supramolecular interactions, which could be relevant in materials science (Keskin et al., 2018).
Wirkmechanismus
Target of Action
It is known that imine derivatives, which this compound is a part of, have a broad spectrum of biological activities .
Mode of Action
It is known that a variety of imine derivatives have been synthesized via suzuki cross coupling of n - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Imines are known to be key components of pigments, dyes, polymer stabilizers, corrosion inhibitors and are also used as catalysts and intermediates of various organic reactions . This suggests that the compound might affect similar biochemical pathways.
Result of Action
It is known that imines are pharmaceutically well known for broad spectrum biological activities including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, antihelmintic and many others . This suggests that the compound might have similar effects.
Action Environment
It is known that the compound is a solid at 20°c , suggesting that it might be stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVGHHGFAOJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

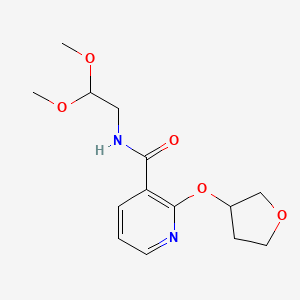
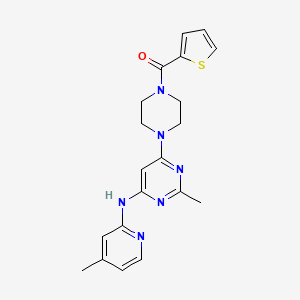
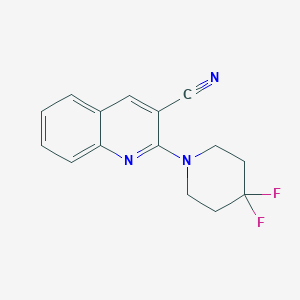
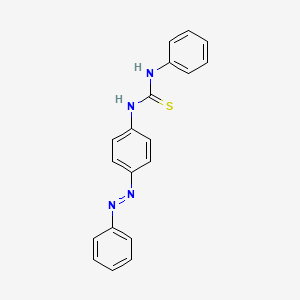
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2845612.png)
![5-(3,5-dimethylphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2845614.png)
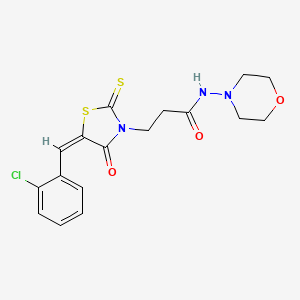
![4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2845619.png)
![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2845620.png)
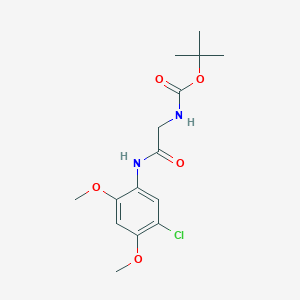
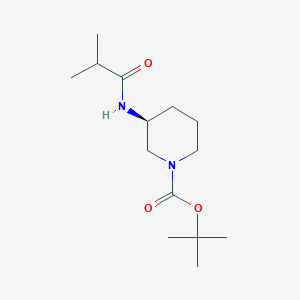
![1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2845623.png)
![N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2845627.png)
![N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2845629.png)